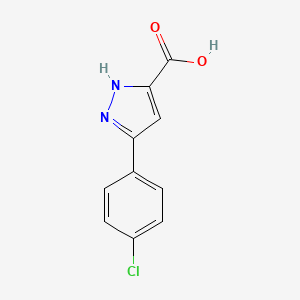

5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTQCLKZYRFUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008344 | |

| Record name | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887408-58-4, 54006-63-2 | |

| Record name | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Derivatives of pyrazole are not merely synthetic curiosities; they are the core scaffolds of numerous FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities.[3] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[4][5][6] The therapeutic success of pyrazole-based drugs like Celecoxib (an anti-inflammatory agent) has cemented this heterocycle as a "privileged scaffold" in drug development, inspiring continuous research into novel analogues.[3][6]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value derivative: This compound . This compound serves as a critical building block for the synthesis of more complex pharmaceutical intermediates. We will delve into the causal chemistry behind the chosen synthetic pathway and detail the self-validating protocols required for its unambiguous structural confirmation.

Part 1: Synthesis Methodology — A Rational, Multi-Step Approach

The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of a chalcone intermediate, followed by a cyclization reaction to construct the pyrazole ring. This approach is favored for its versatility and high yields.

Logical Framework for Synthesis

The chosen pathway leverages two classical and robust reactions in organic chemistry: the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclocondensation with hydrazine to yield the pyrazole ring.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate via Claisen Condensation

Causality: The synthesis begins with a Claisen condensation, a robust carbon-carbon bond-forming reaction. This specific reaction is chosen to install the 1,3-dicarbonyl moiety that is essential for the subsequent pyrazole ring formation. Using 4-chloroacetophenone and diethyl oxalate allows for the direct construction of the required β-diketoester precursor. Sodium ethoxide serves as a strong base to deprotonate the α-carbon of the acetophenone, generating the nucleophilic enolate required to attack the electrophilic carbonyl of the diethyl oxalate.

Experimental Protocol:

-

Reactant Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 eq) to absolute ethanol (150 mL). Stir the mixture under an inert nitrogen atmosphere until the sodium ethoxide is fully dissolved.

-

Reaction Initiation: Add a solution of 4-chloroacetophenone (1.0 eq) in absolute ethanol (50 mL) dropwise to the stirred solution. Following this, add diethyl oxalate (1.1 eq) dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (3:7).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (300 mL) and acidify to a pH of ~4 using dilute hydrochloric acid. The precipitated yellow solid is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then recrystallize from ethanol to afford pure ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.

Step 2: Synthesis of this compound

Causality: This step involves two key transformations: pyrazole ring formation and ester hydrolysis.

-

Cyclocondensation: The 1,3-dicarbonyl system of the intermediate is perfectly primed to react with a dinucleophile like hydrazine. Hydrazine hydrate attacks the two carbonyl groups, leading to a cyclization and dehydration cascade that forms the thermodynamically stable aromatic pyrazole ring.[1][4][7] Glacial acetic acid is used as the solvent and catalyst, protonating the carbonyl oxygens to increase their electrophilicity.

-

Hydrolysis: The resulting ethyl ester is then saponified using a strong base (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A final acidification step is crucial to protonate the carboxylate, precipitating the desired carboxylic acid product.[8]

Experimental Protocol:

-

Ring Formation: In a 250 mL round-bottom flask, dissolve the ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) from Step 1 in glacial acetic acid (80 mL). Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for 6-8 hours. Monitor the reaction's completion via TLC.

-

Isolation of Ester Intermediate: After cooling to room temperature, pour the reaction mixture into ice-cold water (400 mL). The solid precipitate, ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, is collected by vacuum filtration, washed with water, and dried.

-

Hydrolysis: Transfer the dried ester to a flask containing a 10% aqueous solution of sodium hydroxide (100 mL). Reflux the mixture for 4 hours.

-

Acidification and Final Product Isolation: Cool the basic solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The white precipitate of this compound is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

-

Purification: Recrystallize the final product from an ethanol/water mixture to obtain a highly pure solid.

Part 2: Comprehensive Characterization — A Self-Validating System

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized molecule. The following multi-technique approach ensures a self-validating system where the data from each analysis corroborates the others.

Characterization Workflow

Caption: A logical workflow for the complete characterization of the final product.

Data Presentation: Expected Analytical Data

| Technique | Parameter | Expected Result for this compound |

| Melting Point | Range | A sharp melting point, typically >200 °C (literature values vary) |

| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3300-2500 (Broad, O-H stretch of carboxylic acid), ~3100 (N-H stretch), ~1700 (C=O stretch, carboxylic acid), ~1590 (C=N stretch, pyrazole), ~1500 (C=C stretch, aromatic), ~830 (C-Cl stretch)[9][10] |

| ¹H NMR | Chemical Shift (δ, ppm) | ~13.0 (s, 1H, -COOH), ~7.8-7.5 (m, 4H, Ar-H), ~7.2 (s, 1H, pyrazole C4-H), N-H proton may be broad or exchangeable. |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 (C=O), ~145-155 (Pyrazole C3 & C5), ~125-135 (Aromatic carbons), ~105 (Pyrazole C4) |

| Mass Spec. (EI) | m/z | Molecular Ion [M]⁺ at ~224/226 (due to ³⁵Cl/³⁷Cl isotopes) |

Detailed Characterization Protocols

-

Melting Point Determination:

-

A small amount of the dried, recrystallized product is packed into a capillary tube.

-

The melting point is determined using a calibrated melting point apparatus. A sharp, narrow melting range indicates high purity.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The sample is prepared as a KBr pellet. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Expert Insight: The most telling feature is the very broad absorption band from ~3300 to 2500 cm⁻¹ characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer, which will overlap with the N-H stretch. The strong carbonyl (C=O) peak around 1700 cm⁻¹ is also a key diagnostic signal.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expert Insight: In the ¹H NMR spectrum, the singlet for the proton at the C4 position of the pyrazole ring is a clear indicator of successful cyclization. The integration of the aromatic region corresponding to 4 protons and the presence of the downfield carboxylic acid proton provide strong evidence for the target structure.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the compound is introduced into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Expert Insight: The key observation is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) separated by 2 m/z units, with a characteristic intensity ratio of ~3:1. This isotopic signature is definitive proof of the presence of one chlorine atom in the molecule.

-

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 4. ijirt.org [ijirt.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] Among these, the 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid framework is a critical building block for novel drug candidates. The journey from synthesis to a viable pharmaceutical asset is paved with rigorous analytical validation. The unambiguous confirmation of a molecule's structure is not merely a procedural step but the bedrock of its entire preclinical and clinical development.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the spectroscopic characterization of this important class of compounds. We will move beyond rote procedural descriptions to explore the causality behind analytical choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural elucidation. Herein, we integrate foundational principles with practical, step-by-step protocols for Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, ensuring scientific integrity at every stage of analysis.

The Molecular Blueprint: Core Structure and Functional Groups

At the heart of our analysis is the this compound molecule (CAS: 54006-63-2).[4] Understanding its constituent parts is fundamental to interpreting its spectroscopic signatures. The molecule is comprised of three key regions: the heterocyclic pyrazole ring, the electron-withdrawing 4-chlorophenyl group at the C5 position, and the carboxylic acid moiety at the C3 position.

References

A Technical Guide to the Biological Activity of Novel Pyrazole Carboxylic Acids

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry. When functionalized with a carboxylic acid moiety, these compounds gain a critical anchor for interacting with biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of novel pyrazole carboxylic acid derivatives. We will dissect their primary mechanisms of action in oncology, inflammation, and microbiology, supported by field-proven experimental protocols designed for robust and reproducible screening. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to accelerate the discovery and evaluation of new therapeutic and agrochemical agents based on this versatile chemical core.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrazole nucleus is a cornerstone of numerous clinically significant drugs.[1][2][3] The incorporation of a carboxylic acid group (-COOH) is a common strategy in drug design to enhance solubility and provide a key hydrogen bonding and ionic interaction point with enzyme active sites or receptors. This combination in pyrazole carboxylic acids has yielded compounds with a wide spectrum of biological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and herbicidal properties.[1][2][4]

The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's steric and electronic properties. This modularity is key to optimizing potency, selectivity, and pharmacokinetic profiles, making the exploration of novel derivatives a highly active area of research.

General Synthetic Strategy: An Overview

While this guide focuses on biological activity, a foundational understanding of the synthesis is crucial for appreciating the diversity of novel compounds. A prevalent and classical method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This method allows for the introduction of various substituents on both the pyrazole ring and the N1-position, providing a robust platform for generating diverse chemical libraries.

Caption: General workflow for pyrazole carboxylic acid synthesis.

Anticancer Activity: Targeting Aberrant Cell Signaling

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting key components of cell signaling pathways that are often dysregulated in cancer.[7][8] A primary mechanism is the inhibition of protein kinases, enzymes that control cell growth, proliferation, and survival.[9][10]

Mechanism of Action: Protein Kinase Inhibition

Many pyrazole carboxylic acids and their amide derivatives function as ATP-competitive inhibitors of protein kinases.[9][10] Kinases such as p38 MAP Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs) are crucial nodes in signaling cascades that promote cancer cell proliferation and survival.[6][10][11] By occupying the ATP-binding pocket of these enzymes, pyrazole inhibitors block the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.[10] For example, certain N-pyrazole, N'-aryl ureas have been shown to bind to a distinct pocket on p38 MAPK, inducing a conformational change that prevents its activation.[11]

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.

Another important anticancer mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA XII.[12] This enzyme helps cancer cells manage acidic microenvironments created by their high metabolic rate. Inhibition of hCA XII disrupts pH regulation, leading to cytotoxicity, especially in hypoxic tumor cells.[12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[13][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][15] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living cells.

Expert Rationale: This assay is selected for its high throughput, reliability, and sensitivity. It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, allowing for the determination of a key potency metric, the IC50 value (the concentration at which 50% of cell viability is inhibited).[16]

Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HepG2, A549) to ~80% confluency.

-

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel pyrazole carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in culture medium to create a range of desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

Self-Validating System & Controls:

-

Negative Control: Wells containing untreated cells. These wells represent 100% cell viability and validate that the cells are healthy and proliferating normally.[4]

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This control validates the assay's ability to detect a cytotoxic effect.

-

Blank Control: Wells containing only culture medium, MTT solution, and the solubilization agent (no cells). This is used to subtract the background absorbance from all other readings.[1][4]

-

Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that the solvent itself is not causing cytotoxicity.

Data Presentation: Anticancer Activity

The efficacy of novel compounds is typically summarized by their IC50 values against various cancer cell lines.

| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| Compound A | CDK2 Inhibitor | MCF-7 | 5.21 | [6] |

| Compound B | EGFR Inhibitor | A549 | 0.011 | [6] |

| Compound C | VEGFR-2 Inhibitor | HepG2 | 0.71 | [6] |

| Compound D | Apoptosis Inducer | HCT-116 | 9.54 | [17] |

| Compound E | p38 MAPK Inhibitor | DU-145 | 15.20 | [18] |

Anti-inflammatory Activity: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management. Many pyrazole-based compounds, most notably Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[2][19]

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation, pain, and fever are mediated by signaling molecules called prostaglandins.[20] These are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes. There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the stomach lining and maintaining platelet function.[2]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[2][21]

Traditional NSAIDs (e.g., ibuprofen) inhibit both COX-1 and COX-2, which provides anti-inflammatory effects but can lead to gastrointestinal side effects.[20] Novel pyrazole carboxylic acids are often designed to selectively inhibit COX-2. Their chemical structure allows them to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the narrower channel of COX-1.[2] This selective inhibition reduces the production of inflammatory prostaglandins without disrupting the protective functions of COX-1.[2]

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating the activity of acute anti-inflammatory agents.[5][20]

Expert Rationale: Injection of carrageenan, a polysaccharide, into a rodent's paw induces a localized, biphasic inflammatory response.[5][22] The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by the production of prostaglandins through the upregulation of COX-2.[22] This makes the model particularly sensitive to inhibitors of prostaglandin synthesis and an excellent primary screen for potential NSAIDs.[23]

Protocol:

-

Animal Acclimatization:

-

Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

-

Fast the animals overnight before the experiment but allow free access to water.

-

-

Compound Administration:

-

Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the novel pyrazole carboxylic acid.

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[24]

-

-

Measurement of Paw Edema:

-

Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

The difference between the initial and subsequent readings represents the volume of edema.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

-

Self-Validating System & Controls:

-

Vehicle Control: The group receiving only the carrier solution (e.g., saline, PEG). This group establishes the maximum inflammatory response to carrageenan.

-

Positive Control: The group receiving a standard, clinically effective NSAID like Indomethacin.[22] This validates that the model is responding correctly to a known anti-inflammatory agent.

-

Sham Control: A group where saline is injected instead of carrageenan can be included to measure the physical swelling caused by the injection itself, though this is often omitted as the vehicle control serves as the primary baseline.

Antimicrobial and Agrochemical Applications

Antimicrobial Activity

Pyrazole carboxylic acids have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[1][14] While the exact mechanisms can vary, they are often associated with the disruption of essential cellular processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7]

Expert Rationale: This assay provides a quantitative measure of a compound's potency against specific microbial strains. It is essential for early-stage drug discovery, guiding structure-activity relationship (SAR) studies and providing a benchmark against existing antibiotics. The 96-well format allows for efficient testing of multiple compounds and concentrations simultaneously.

Protocol:

-

Preparation of Inoculum:

-

From a fresh culture plate (18-24 hours), suspend several colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the final well.[8]

-

-

Inoculation and Incubation:

-

Reading and Interpretation:

-

After incubation, examine the plate for visible turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Self-Validating System & Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no compound). This well should show distinct turbidity, confirming the viability of the bacteria.

-

Sterility Control: A well containing only sterile broth (no bacteria, no compound). This well should remain clear, confirming the sterility of the medium.[8]

-

Positive Control: A row dedicated to a standard antibiotic (e.g., Ciprofloxacin) with a known MIC for the test strain. This validates the susceptibility of the organism and the overall assay methodology.

Agrochemical Activity: Herbicides

In agriculture, pyrazole derivatives are used as potent herbicides. A key mode of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

Mechanism of Action: HPPD is a critical enzyme in the biosynthetic pathway of plastoquinone, which is an essential cofactor for phytoene desaturase in the carotenoid synthesis pathway. By inhibiting HPPD, pyrazole herbicides prevent the formation of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. Without them, sunlight leads to rapid chlorophyll degradation and the characteristic "bleaching" symptoms on new plant growth, ultimately causing plant death. This mechanism is highly effective and has a favorable toxicological profile for mammals, who do not possess this pathway.

Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold is a remarkably fruitful starting point for the development of novel bioactive compounds. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry and agrochemical research. The ability of these compounds to selectively inhibit key enzymes like COX-2, various protein kinases, and HPPD highlights their potential for creating targeted therapies and crop protection agents with improved efficacy and safety profiles.

Future research will likely focus on exploring new substitution patterns to enhance potency and address drug resistance, conjugating the pyrazole core with other pharmacophores to create hybrid molecules with dual mechanisms of action, and employing advanced computational modeling to predict binding affinities and guide rational drug design. The protocols and mechanistic insights provided in this guide serve as a robust framework for researchers to systematically evaluate novel pyrazole carboxylic acids and unlock their full therapeutic and commercial potential.

References

- 1. MTT Assay | AAT Bioquest [aatbio.com]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. Carrageenan-induced edema: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. youtube.com [youtube.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ibuprofen - Wikipedia [en.wikipedia.org]

- 20. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Introduction: The Primacy of Kinases and the Privileged Pyrazole

Protein kinases, a vast family of enzymes that orchestrate cellular signaling by catalyzing the phosphorylation of protein substrates, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a frequent driver of cancer and other diseases.[2] The development of small molecule protein kinase inhibitors (PKIs) has consequently revolutionized treatment paradigms.[3]

Within the expansive chemical universe of PKIs, the pyrazole ring has emerged as a "privileged scaffold".[3][4] This five-membered heterocyclic ring is a recurring motif in numerous U.S. FDA-approved drugs due to its synthetic tractability and, most importantly, its exceptional ability to form key, stabilizing interactions within the ATP-binding pocket of kinases.[1][3] Of the 74 small molecule PKIs approved by the FDA, a significant portion, including Crizotinib, Ruxolitinib, and Encorafenib, incorporate a pyrazole core, underscoring its importance.[1][3] This guide provides an in-depth exploration of the molecular mechanisms that underpin the function of pyrazole-based kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.

I. The Kinase ATP-Binding Site: The Arena of Inhibition

To comprehend the mechanism of pyrazole-based inhibitors, one must first understand the architecture of their target. The kinase catalytic domain is composed of two lobes, the N-terminal and C-terminal lobes, connected by a flexible "hinge region".[5] The ATP-binding site is nestled in the cleft between these lobes and comprises several key conserved features:

-

The Hinge Region: A sequence of ~5-7 amino acids that forms the backbone of the ATP pocket. It provides crucial hydrogen bond donor and acceptor sites that anchor the adenine ring of ATP.[2][6]

-

The P-loop (Phosphate-binding loop): A glycine-rich loop that extends from the N-lobe and arches over the phosphate groups of the bound ATP, stabilizing them for catalysis.[7]

-

The Activation Loop (A-loop) and the DFG Motif: The A-loop is a flexible structure that begins with the highly conserved Asp-Phe-Gly (DFG) motif.[5][8] Its conformation dictates the catalytic state of the kinase. The position of the DFG motif is a critical determinant of kinase activity and inhibitor binding.[2][5]

II. Core Mechanism: Pyrazole as a Bioisosteric Scaffold for ATP

The predominant mechanism of action for pyrazole-based inhibitors is ATP-competitive inhibition .[9] The pyrazole ring system, often functionalized with an amine group (e.g., 3-aminopyrazole), acts as a bioisostere of the adenine moiety of ATP.[10] This core interaction is foundational to their inhibitory activity.

The nitrogen atoms of the pyrazole ring and its substituents are perfectly positioned to form two or three critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region.[2][10] This mimics the interaction of ATP's adenine and provides a robust anchor point, conferring high affinity for the target kinase.[10] The rest of the inhibitor molecule extends from this pyrazole anchor to occupy other regions of the ATP pocket, with these peripheral interactions largely determining the inhibitor's potency and selectivity.

Caption: General binding mode of a pyrazole inhibitor in the kinase ATP pocket.

III. Classification by Conformation: Type I vs. Type II Inhibition

A critical aspect of kinase inhibitor mechanism is the specific conformational state of the kinase to which they bind. Pyrazole-based inhibitors can be broadly classified based on their interaction with the DFG motif of the activation loop.[3]

-

Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "DFG-in" state.[3][11] In this conformation, the aspartate residue points into the active site, ready to coordinate the magnesium ions required for ATP catalysis.[2][5] Type I inhibitors are pure ATP-competitive binders that occupy the adenosine pocket. Ruxolitinib, a pyrazole-containing JAK1/2 inhibitor, is a classic example of a Type I inhibitor.[3]

-

Type II Inhibitors: These inhibitors bind to and stabilize an inactive "DFG-out" conformation of the kinase.[3][11] In this state, the phenylalanine residue of the DFG motif flips into the ATP-binding site, while the aspartate residue faces outward.[2][5] This conformational change exposes an additional hydrophobic pocket adjacent to the ATP site, which Type II inhibitors exploit to achieve high affinity and often, greater selectivity.[2] They still make the key hydrogen bonds with the hinge region but extend deeper into this allosteric site.

Caption: Difference between Type I and Type II kinase inhibition modes.

IV. Case Studies: FDA-Approved Pyrazole-Based Inhibitors

The versatility of the pyrazole scaffold is evident in the range of kinases targeted by approved drugs.

| Drug Name | Primary Kinase Target(s) | Inhibition Type | Key Mechanistic Features |

| Crizotinib | ALK, c-MET, ROS1 | Type I | ATP-competitive inhibitor. The core structure makes key hydrogen bonds with the hinge region of ALK (Glu1197, Met1199) and c-MET (Pro1158, Met1160).[12][13] |

| Ruxolitinib | JAK1, JAK2 | Type I | Binds to the active "DFG-in" conformation of JAK1. Its interaction is facilitated by strong shape complementarity with the ATP binding pocket.[3] |

| Encorafenib | BRAF (V600E mutant) | Type I | ATP-competitive inhibitor that targets the constitutively activated BRAF kinase, blocking the downstream MAPK/ERK signaling pathway.[9][14][15] |

| Barasertib | Aurora B Kinase | Type I | An ATP-competitive inhibitor that occupies the interface between the N- and C-lobes of the kinase.[4] |

V. Methodologies for Characterizing Mechanism of Action

A multi-faceted approach is required to elucidate the mechanism of a novel pyrazole-based kinase inhibitor. This workflow ensures a comprehensive understanding from initial activity to precise molecular interactions.

Caption: Workflow for characterizing a novel pyrazole-based kinase inhibitor.

A. Biochemical Assays: Quantifying Inhibitory Potency

The first step is to determine if the compound inhibits the target kinase's enzymatic activity and to quantify its potency (IC50). The ADP-Glo™ Kinase Assay is a robust, high-throughput method for this purpose.

Rationale: This assay measures the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[16][17] Its high sensitivity and universal nature (applicable to nearly any kinase) make it an industry standard.[16]

Experimental Protocol: ADP-Glo™ Kinase Assay [3][18]

-

Kinase Reaction Setup (384-well plate):

-

To each well, add 5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include a "no inhibitor" (DMSO only) positive control and a "no enzyme" negative control.

-

Add 5 µL of a solution containing the specific kinase substrate and ATP (at a concentration near its Km for the kinase).

-

Initiate the reaction by adding 5 µL of the target kinase enzyme solution.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. It also contains luciferase and luciferin.

-

The newly generated ATP is used by the luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced (i.e., kinase activity).

-

Incubate at room temperature for 30-60 minutes to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

B. Biophysical Assays: Confirming Direct Target Engagement

While an IC50 value demonstrates inhibition, it does not prove direct binding. A biophysical assay is essential for this confirmation. Differential Scanning Fluorimetry (DSF) is a rapid and resource-efficient method.

Rationale: DSF, or Thermal Shift Assay, measures the thermal stability of a protein.[10] The binding of a ligand, such as a pyrazole inhibitor, to its target kinase typically stabilizes the protein's folded state, resulting in an increase in its melting temperature (Tm). This "thermal shift" is strong evidence of a direct, physical interaction.

Experimental Protocol: Differential Scanning Fluorimetry (DSF) [10]

-

Reaction Setup (qPCR plate):

-

Prepare a master mix containing the recombinant kinase (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in DSF buffer.

-

Aliquot the master mix into the wells of a qPCR plate.

-

Add the test compound (e.g., 10 µM final concentration) or a DMSO vehicle control to the appropriate wells.

-

Seal the plate and briefly centrifuge.

-

-

Data Acquisition:

-

Place the plate in a qPCR instrument.

-

Program the instrument to slowly increase the temperature (e.g., from 25 °C to 95 °C in 0.5 °C increments).

-

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a protein melting curve.

-

The midpoint of the unfolding transition is the melting temperature (Tm).

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A positive ΔTm indicates stabilizing binding.

-

C. Structural Biology: Visualizing the Mechanism

The definitive method for elucidating the precise mechanism of action is X-ray crystallography.[19][20] Obtaining a co-crystal structure of the inhibitor bound to the kinase provides an atomic-level view of the binding mode.

Rationale: A high-resolution crystal structure validates all previous findings. It allows direct visualization of the hydrogen bonds between the pyrazole core and the hinge region, identifies the key hydrophobic interactions that contribute to potency and selectivity, and unambiguously determines the inhibitor type (I or II) by revealing the conformation of the DFG motif.[1] This structural information is invaluable for structure-based drug design and lead optimization.[19]

Experimental Protocol: Co-crystallization and X-ray Diffraction [1]

-

Complex Formation: Incubate the purified, concentrated kinase protein with a molar excess of the pyrazole inhibitor to ensure saturation of the binding site.

-

Crystallization Screening: Use robotic systems to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion methods to find conditions that produce diffraction-quality crystals of the protein-inhibitor complex.

-

Crystal Optimization and Harvesting: Optimize initial "hit" conditions to grow larger, single crystals. Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Data Collection: Mount the frozen crystal in a synchrotron X-ray beamline and collect a complete diffraction dataset.[1]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model. Build the inhibitor into the resulting electron density map and iteratively refine the model to achieve the best fit with the experimental data.[1] The final structure reveals the detailed interactions between the inhibitor and the kinase.

VI. Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, prized for its ability to effectively mimic ATP and anchor inhibitors within the kinase hinge region. The resulting compounds function primarily as ATP-competitive inhibitors, with their specific mechanism (Type I vs. Type II) dictated by their ability to recognize and bind to different conformational states of the kinase's DFG motif. A rigorous, multi-disciplinary approach combining biochemical, biophysical, and structural methods is paramount to fully characterize their mechanism of action, providing the critical insights necessary to guide the development of next-generation targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. carnabio.com [carnabio.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 10. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Crystallization and preliminary X-ray analysis of two inhibitor complexes of the catalytic domain of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crizotinib for the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Encorafenib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Encorafenib? [synapse.patsnap.com]

- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 17. bmglabtech.com [bmglabtech.com]

- 18. promega.com [promega.com]

- 19. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Screening Ligands by X-ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

In Silico Analysis of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Interactions with Carbonic Anhydrase Isoforms IX and XII: A Technical Guide

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the interactions between the small molecule, 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, and its validated biological targets, human carbonic anhydrase IX (CA IX) and XII (CA XII). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible workflow.

Introduction: The Significance of Pyrazole Derivatives and In Silico Modeling

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, has been identified as a selective inhibitor of human carbonic anhydrases IX and XII, enzymes implicated in tumor progression and other pathologies.[3][4]

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to investigate molecular interactions, predict binding affinities, and guide the optimization of lead compounds.[5] By simulating the binding of this compound to its target enzymes at an atomic level, we can gain critical insights into the structural determinants of its inhibitory activity.

I. Target Selection and Rationale: Carbonic Anhydrases IX and XII

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] While ubiquitously expressed, certain isoforms are selectively upregulated in disease states. Notably, CA IX and CA XII are transmembrane enzymes that are overexpressed in a variety of solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[7][8] The selective inhibition of these tumor-associated isoforms over the ubiquitously expressed cytosolic isoforms (e.g., CA I and II) is a key strategy in the development of novel anticancer agents.[3]

Experimental studies have demonstrated that this compound exhibits selective inhibitory activity against CA IX and CA XII, making these isoforms ideal targets for our in silico investigation.[3]

II. Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This method is instrumental in understanding the binding mode of a ligand within the active site of a protein.

A. Rationale for Method Selection

For this guide, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program known for its accuracy and computational efficiency.[10] The workflow is designed to be self-validating by first performing re-docking of a co-crystallized ligand to ensure the docking protocol can reproduce the experimentally determined binding pose.

B. Experimental Protocol: Molecular Docking

1. Preparation of the Receptor (Carbonic Anhydrase)

-

Obtain Crystal Structures: Download the crystal structures of human CA IX and CA XII from the Protein Data Bank (PDB). For this guide, we will use PDB IDs: 5FL6 for CA IX and 1JD0 for CA XII.[11][12]

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands and ions that are not essential for the catalytic activity (the catalytic zinc ion should be retained).

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms. This can be accomplished using software such as AutoDock Tools.[13]

-

2. Preparation of the Ligand (this compound)

-

2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or Marvin Sketch and convert it to a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign Partial Charges and Define Torsions: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds in the ligand.

3. Docking Simulation

-

Grid Box Definition: Define a grid box that encompasses the active site of the enzyme. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Execution of AutoDock Vina: Run the docking simulation with an appropriate exhaustiveness level to ensure a thorough search of the conformational space.

4. Analysis of Docking Results

-

Binding Affinity: The primary output of AutoDock Vina is the predicted binding affinity in kcal/mol. Lower values indicate a more favorable binding interaction.

-

Binding Pose Analysis: Visualize the predicted binding poses of the ligand within the active site of the enzyme using molecular visualization software such as PyMOL or VMD. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion) between the ligand and the protein residues.

C. Visualization of the Docking Workflow

References

- 1. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach [mdpi.com]

- 5. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Protein-Ligand Complex [mdtutorials.com]

- 7. rcsb.org [rcsb.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

The Pyrazole Scaffold: A Privileged Framework in the Discovery of Novel Antitumor Agents

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for yielding compounds with significant therapeutic potential.[1] This is particularly evident in oncology, where a growing number of pyrazole derivatives have been identified as potent antitumor agents.[2][3] Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles to target a wide array of cancer-specific molecular machinery.[4][5] This technical guide provides a comprehensive overview of the discovery and development of pyrazole derivatives as potential anticancer drugs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and the preclinical and clinical evaluation of these promising compounds. The aim is to provide a deep, actionable understanding of this important class of molecules and to catalyze further innovation in the field.

Introduction: The Rise of Pyrazole in Oncology

Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of novel and effective therapeutic strategies.[6] The limitations of conventional chemotherapies, such as significant toxicity and the development of resistance, have fueled the search for more targeted and selective anticancer agents.[2] In this context, heterocyclic compounds have played a pivotal role, with the pyrazole core standing out for its versatility and broad spectrum of biological activities.[7][8]

The significance of the pyrazole scaffold is underscored by its presence in several FDA-approved drugs for various indications, including cancer.[9] Marketed drugs such as Crizotinib, for the treatment of non-small cell lung cancer, and Ruxolitinib, for myelofibrosis, feature a pyrazole core, validating its utility in the design of clinically effective kinase inhibitors.[10] The pyrazole ring's unique electronic properties and its ability to act as a versatile pharmacophore have made it a focal point in the design of inhibitors for a multitude of cancer-related targets.[11][12]

This guide will explore the multifaceted role of pyrazole derivatives in cancer therapy, from their fundamental chemical synthesis to their complex interactions with biological systems. We will examine how subtle modifications to the pyrazole scaffold can lead to profound differences in biological activity, offering a roadmap for the rational design of next-generation antitumor agents.

Synthetic Strategies: Building the Pyrazole Core

The accessibility of diverse pyrazole derivatives through robust synthetic methodologies is a key driver of their exploration in drug discovery.[13][14] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which in turn influences the compound's biological activity.

Knorr Pyrazole Synthesis and Related Cyclocondensations

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This versatile method allows for the introduction of a wide range of substituents at various positions of the pyrazole ring.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole, a common scaffold in anticancer drug discovery.

-

Step 1: Synthesis of the 1,3-Diketone. To a solution of an appropriate acetophenone derivative (1.0 eq) in a suitable solvent (e.g., anhydrous THF), add a strong base such as sodium hydride (1.2 eq) at 0 °C. Stir the mixture for 30 minutes.

-

Step 2: Acylation. Add an acylating agent, for example, an ester like ethyl acetate (1.5 eq), to the reaction mixture and allow it to warm to room temperature. Stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Step 3: Work-up and Isolation. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone. Purify by column chromatography if necessary.

-

Step 4: Cyclocondensation. Dissolve the purified 1,3-diketone (1.0 eq) in glacial acetic acid. Add the desired hydrazine derivative (e.g., phenylhydrazine, 1.1 eq) to the solution.

-

Step 5: Reflux and Product Formation. Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Step 6: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,3,5-trisubstituted pyrazole derivative.

Causality behind Experimental Choices: The use of a strong base in Step 1 is crucial for the deprotonation of the acetophenone to form an enolate, which is the nucleophile for the subsequent acylation. Glacial acetic acid in Step 4 not only serves as a solvent but also as a catalyst for the cyclization and dehydration steps leading to the aromatic pyrazole ring.

Modern Synthetic Approaches

In addition to classical methods, modern synthetic techniques such as microwave-assisted synthesis and multicomponent reactions have been employed to accelerate the synthesis of pyrazole libraries.[15] These methods often offer advantages in terms of reaction time, yield, and environmental impact.[9]

Mechanisms of Action: Targeting the Hallmarks of Cancer

The antitumor activity of pyrazole derivatives stems from their ability to interact with a diverse range of biological targets that are critical for cancer cell proliferation, survival, and metastasis.[2][3]

Inhibition of Protein Kinases

A predominant mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases.[11][12] These enzymes play a central role in signal transduction pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): Several pyrazole derivatives have been designed as potent EGFR inhibitors.[16] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Pyrazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Pyrazole derivatives have been shown to inhibit VEGFR-2, a key regulator of this process.[2]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression. The discovery of pyrazole derivatives that inhibit CDKs has provided a promising avenue for inducing cell cycle arrest and apoptosis in cancer cells.[2]

Caption: Targeted Signaling Pathways of Pyrazole Derivatives in Cancer.

Disruption of Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for cell division. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] These compounds often bind to the colchicine-binding site on tubulin.

Interaction with DNA

Some pyrazole derivatives have been shown to exert their anticancer effects by interacting directly with DNA.[2] These interactions can include intercalation into the DNA helix or binding to the minor groove, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

SAR studies are fundamental to understanding how the chemical structure of a pyrazole derivative influences its anticancer activity.[4][5] These studies provide crucial insights for the rational design of more potent and selective compounds.

A general observation across many studies is that the nature and position of substituents on the pyrazole ring are critical for biological activity.[17]

Table 1: Representative Pyrazole Derivatives and their Anticancer Activity

| Compound ID | R1 | R2 | R3 | Target | Cancer Cell Line | IC50 (µM) | Citation |

| Comp. 25 | Phenyl | H | Benzothiazole | VEGFR-2 | HT29 | 3.17 | [2] |

| Comp. 37 | Isolongifolanone | H | H | Apoptosis Induction | MCF-7 | 5.21 | [2] |

| Comp. 5b | Benzofuran | H | Phenyl | Tubulin Polymerization | K562 | 0.021 | [1] |

| Comp. 10 | Naphthalene | H | H | Tubulin Polymerization | MCF-7 | 2.78 | [2] |

| Comp. 59 | Polysubstituted | - | - | DNA Binding | HepG2 | 2.0 | [2] |

Key SAR Insights:

-

Substituents at N1: The presence of a substituted phenyl ring at the N1 position is often associated with potent activity. Electron-withdrawing groups on this ring can enhance potency.[2]

-

Substituents at C3 and C5: Aryl groups at these positions are common in active compounds. The nature of these aryl groups and their substituents significantly impacts the compound's interaction with its biological target.

-

Hybrid Molecules: The fusion of the pyrazole ring with other heterocyclic systems or pharmacophores has proven to be a successful strategy for developing novel anticancer agents with enhanced activity.[4]

Caption: Workflow for the Rational Design and Evaluation of Pyrazole Derivatives.

Biological Evaluation: From In Vitro Assays to In Vivo Models

The comprehensive biological evaluation of newly synthesized pyrazole derivatives is essential to determine their potential as anticancer drug candidates.[18][19]

In Vitro Cytotoxicity Assays

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

In Vivo Antitumor Efficacy

Promising compounds identified from in vitro studies are further evaluated in vivo using animal models, typically xenograft models where human tumor cells are implanted into immunocompromised mice.[18] These studies provide crucial information on the compound's efficacy, pharmacokinetics, and toxicity in a living organism.

Future Perspectives and Conclusion

The field of pyrazole-based anticancer drug discovery continues to evolve rapidly.[4][5] Future research will likely focus on several key areas:

-

Development of More Selective Inhibitors: As our understanding of cancer biology deepens, there will be a greater emphasis on designing pyrazole derivatives that target specific cancer-associated proteins with high selectivity, thereby minimizing off-target effects and toxicity.

-

Combination Therapies: The evaluation of pyrazole derivatives in combination with other anticancer agents is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

-

Targeting Novel Pathways: The versatility of the pyrazole scaffold will be leveraged to explore novel and previously underexplored targets in cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common feature in a variety of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, methods for its synthesis and characterization, and a discussion of its relevance in a biological context. The information presented herein is intended to support research and development efforts involving this and related pyrazole derivatives.

Chemical Identity and Structure

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural features include a 4-chlorophenyl group at the 5-position and a carboxylic acid group at the 3-position of the pyrazole ring. The presence of the chlorine atom, the carboxylic acid, and the pyrazole core all contribute to the molecule's unique electronic and steric properties, which in turn dictate its interactions with biological targets.

Molecular Formula: C₁₀H₇ClN₂O₂[1][2]

Molecular Weight: 222.63 g/mol [1][2]

IUPAC Name: 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from formulation to pharmacokinetics.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | >300 °C | [2] |

| Boiling Point (Predicted) | 515.7±40.0 °C | |

| Density (Predicted) | 1.476±0.06 g/cm³ | |

| pKa (Predicted) | 3.83±0.10 | |

| Solubility | While specific experimental data for this compound is not readily available, pyrazoles, in general, exhibit moderate solubility in organic solvents like ethanol, methanol, and acetone, and limited solubility in water. The carboxylic acid moiety is expected to increase its aqueous solubility, particularly at pH values above its pKa. | [3] |

| LogP and LogD | The octanol-water partition coefficient (LogP) and its pH-dependent counterpart, the distribution coefficient (LogD), are critical predictors of a drug's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. For ionizable molecules like this compound, LogD is a more accurate descriptor of lipophilicity at physiological pH. A calculated LogP is a useful starting point, but experimental determination of LogD at relevant pH values (e.g., 7.4) is crucial for drug development. | [4][5] |

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

-

To a solution of sodium ethoxide, prepared by dissolving sodium in anhydrous ethanol, add diethyl oxalate.

-

To this mixture, add a solution of 4-chloroacetophenone in anhydrous ethanol dropwise with stirring.

-

Reflux the reaction mixture for several hours.

-

After cooling, pour the mixture into ice-water and acidify with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate diketoester.

Step 2: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

-

Dissolve the ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution and reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the pyrazole ester.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

Step 3: Hydrolysis to this compound

-

Suspend the ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate in an alcoholic solution of a base (e.g., potassium hydroxide in ethanol).[6]

-

Reflux the mixture for several hours until the ester is completely hydrolyzed (monitored by TLC).[6]

-

Cool the solution and pour it into ice water.[6]

-

Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.[6]

-

Filter the precipitate, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[6]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl group, typically in the range of 7.0-8.0 ppm. A signal for the pyrazole ring proton and a broad signal for the carboxylic acid proton (which may be exchangeable with D₂O) are also anticipated.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the chlorophenyl and pyrazole rings, as well as a characteristic signal for the carboxylic acid carbonyl carbon, typically in the range of 160-180 ppm.[7]

-

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N stretching of the pyrazole ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (222.63 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Purity Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for this compound.

Illustrative HPLC Method Workflow

Caption: A typical workflow for purity analysis by reverse-phase HPLC.

Biological Context and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Derivatives of pyrazole have demonstrated a wide range of biological activities.

Anticancer Activity

Many pyrazole derivatives have been investigated for their potential as anticancer agents.[8][9][10] Their mechanisms of action are diverse and can include:

-

Induction of Apoptosis: Some pyrazole compounds have been shown to induce programmed cell death in cancer cells through the generation of reactive oxygen species (ROS) or by activating caspase-dependent pathways.[8]

-

Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases.[8]

-

Kinase Inhibition: The pyrazole core can serve as a scaffold for the design of inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs) and B-Raf.[11]

-

Inhibition of Anti-apoptotic Proteins: Recent studies have explored phenylpyrazole derivatives as inhibitors of MCL-1, an anti-apoptotic protein overexpressed in many cancers.[12]

Potential Signaling Pathway Involvement

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. acdlabs.com [acdlabs.com]